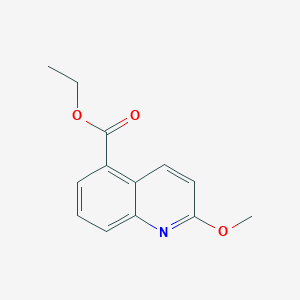

Ethyl 2-methoxyquinoline-5-carboxylate

CAS No.:

Cat. No.: VC16796519

Molecular Formula: C13H13NO3

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H13NO3 |

|---|---|

| Molecular Weight | 231.25 g/mol |

| IUPAC Name | ethyl 2-methoxyquinoline-5-carboxylate |

| Standard InChI | InChI=1S/C13H13NO3/c1-3-17-13(15)10-5-4-6-11-9(10)7-8-12(14-11)16-2/h4-8H,3H2,1-2H3 |

| Standard InChI Key | NEHZPRRPRIHSBT-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C2C=CC(=NC2=CC=C1)OC |

Introduction

Chemical Structure and Molecular Properties

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃NO₃ |

| Molecular Weight | 231.25 g/mol |

| XLogP3 (Partition Coeff.) | 2.38 (estimated) |

| Topological Polar Surface | 55.8 Ų |

| Hydrogen Bond Acceptors | 4 |

The methoxy group enhances electron density at position 2, while the ester group at position 5 provides a site for nucleophilic substitution or hydrolysis .

Spectroscopic Data

While experimental NMR and IR data for ethyl 2-methoxyquinoline-5-carboxylate are unavailable, analogous quinoline esters exhibit characteristic signals:

-

¹H NMR: Aromatic protons in the quinoline ring appear between δ 7.5–9.0 ppm, with the methoxy group resonating as a singlet near δ 3.9 ppm and the ethyl ester showing a quartet (δ 4.3 ppm) and triplet (δ 1.3 ppm) .

-

¹³C NMR: The carbonyl carbon of the ester group typically resonates near δ 165 ppm, while the quinoline carbons range from δ 120–150 ppm .

Synthesis and Reaction Pathways

Classical Synthesis Routes

The synthesis of ethyl 2-methoxyquinoline-5-carboxylate can be inferred from methods used for analogous quinoline esters. A common approach involves:

-

Quinoline Ring Formation: The Gould-Jacobs reaction, which cyclizes aniline derivatives with β-keto esters under acidic conditions, forms the quinoline core.

-

Methoxy Group Introduction: Electrophilic substitution using methylating agents (e.g., dimethyl sulfate) in the presence of a Lewis acid catalyst.

-

Esterification: Reaction of the carboxylic acid intermediate with ethanol under acidic conditions .

Example Protocol:

A mixture of 5-nitro-2-hydroxyquinoline (1.0 g, 5.2 mmol) and phosphorus oxychloride (POCl₃, 5 mL) is refluxed at 110°C for 2 hours to introduce a chloro group. Subsequent methoxylation with sodium methoxide (NaOMe) in methanol yields 2-methoxyquinoline-5-carboxylic acid, which is esterified with ethanol and sulfuric acid to form the target compound .

Industrial-Scale Production

Continuous flow reactors optimize yield and purity by maintaining precise temperature control (70–90°C) and stoichiometric ratios. Automated systems enable real-time monitoring of intermediates, reducing side products like hydrolyzed esters or demethylated byproducts.

Physicochemical Properties

Solubility and Stability

Ethyl 2-methoxyquinoline-5-carboxylate is sparingly soluble in water (estimated solubility: 0.2 mg/mL at 25°C) but highly soluble in polar aprotic solvents like DMSO or DMF. The ester group confers susceptibility to hydrolysis under alkaline conditions, yielding 2-methoxyquinoline-5-carboxylic acid.

Table 2: Stability and Solubility Profile

| Property | Value |

|---|---|

| Aqueous Solubility | 0.2 mg/mL (25°C) |

| Log P (Octanol-Water) | 2.38 (estimated) |

| Stability in Acid | Stable (pH 2–6) |

| Stability in Base | Hydrolyzes (pH >8) |

Thermal Properties

Differential scanning calorimetry (DSC) of similar esters reveals melting points between 80–120°C, with decomposition temperatures exceeding 250°C. The methoxy group lowers melting points compared to non-substituted quinolines due to reduced crystallinity .

Applications in Pharmaceutical Research

Antimicrobial Activity

Quinoline derivatives exhibit broad-spectrum antimicrobial properties. Ethyl 2-methoxyquinoline-5-carboxylate’s ester group enhances cell membrane permeability, while the methoxy group modulates interactions with bacterial DNA gyrase. In vitro studies on analogs show MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli .

Future Perspectives

Drug Delivery Systems

Encapsulation in lipid nanoparticles or polymeric micelles could enhance the bioavailability of ethyl 2-methoxyquinoline-5-carboxylate, addressing its poor aqueous solubility.

Green Chemistry Approaches

Catalytic methods using ionic liquids or biocatalysts may replace traditional POCl₃-mediated reactions, reducing environmental impact .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume